molecular formula C10H14N6 B1432245 N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine CAS No. 1706435-56-4

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Cat. No. B1432245
M. Wt: 218.26 g/mol
InChI Key: XJUQXPDMDAWQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C10H14N6. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves a series of reactions, including the formation of a precipitate that is filtered off, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of “N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” can be analyzed using techniques such as NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving “N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” can be studied using various analytical techniques . The results can provide insights into the reactivity of the compound and its potential uses.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” can be determined using various analytical techniques . These properties include its molecular weight, which is 218.26 g/mol.

Scientific Research Applications

Dye Synthesis and Color Assessment

One study focused on the synthesis of disperse dyes derived from pyrazolo[3,4-c]pyridazine derivatives, including structures related to N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine. These dyes were applied to polyester fibers, displaying a range of hues from orange-yellow to orange-red. The research detailed the absorption spectral characteristics, fastness properties, and color assessment of these dyes on the fabric. This illustrates the compound's potential in developing new materials with specific coloration properties for textile applications (Deeb, El-Hossami, & Abdelgawad, 2014).

Antimicrobial Activity

Another significant application of derivatives of this chemical compound is in the synthesis of Schiff bases that show promising antibacterial activity. A study synthesized new Schiff bases from reactions involving similar compounds and tested them against pathogenic bacteria species. These bases demonstrated good activity, suggesting their potential as antibacterial agents. This implies that derivatives of N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine could be explored for developing new antimicrobial agents (Al‐Janabi, Elzupir, & Yousef, 2020).

Heterocyclic Compounds Synthesis

Research on the synthesis of novel heterocyclic compounds has also involved derivatives of this chemical structure. Studies have demonstrated the compound's utility in creating new heterocyclic systems with potential applications in pharmaceuticals and materials science. For instance, transformations of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones, related to the compound , led to the development of novel heterocyclic systems, highlighting its role in advancing synthetic organic chemistry (Mokrov et al., 2011).

properties

IUPAC Name

N'-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-4-7-16(15-8)10-3-2-9(13-14-10)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQXPDMDAWQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
Reactant of Route 4
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
Reactant of Route 6
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.